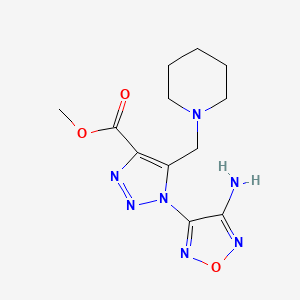

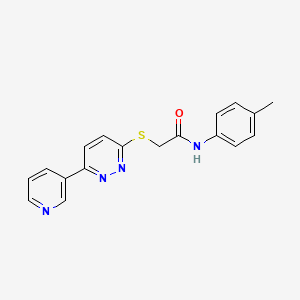

![molecular formula C20H24FNO4S2 B2843871 3-(Tert-butylsulfonyl)-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine CAS No. 1448035-54-8](/img/structure/B2843871.png)

3-(Tert-butylsulfonyl)-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butylsulfonyl)-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFP or TFPyP and is a pyrrolidine derivative.

Scientific Research Applications

Catalysis in Organic Synthesis : The use of related sulfonamidyl prolinol ethers, similar in structure to the compound , has been shown to be highly efficient as bifunctional organocatalysts. These are used in asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes, resulting in syn-selective adducts with excellent yields and stereoselectivity (Wang, Yu, Liu, & Peng, 2009).

Chemical Reactivity Studies : Studies have been conducted on the reactivity of compounds like 3- and 4-fluoropyridine with potassium tert-butoxide and potassium benzenethiolate. These investigations provide insights into reaction mechanisms and the formation of various chemical intermediates (Zoest & Hertog, 2010).

Photoluminescent Materials : Research into iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, similar to the compound , has been reported. These complexes are used in the study of photoluminescent materials, displaying high photoluminescence quantum yields and structured emission spectra (Constable, Ertl, Housecroft, & Zampese, 2014).

Synthesis of Fluorinated Compounds : The compound 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone has been developed as a new fluoromethylidene synthon for the synthesis of monofluorinated alkenes. This showcases the utility of similar tert-butyl sulfone compounds in the synthesis of fluorinated chemical entities (Zhu, Ni, Zhao, & Hu, 2010).

Medicinal Chemistry : A series of phenyl (3-phenylpyrrolidin-3-yl)sulfones, structurally related to the compound , have been investigated as selective RORγt inverse agonists. These compounds demonstrate potential in medicinal chemistry, particularly for their selective activity and desirable pharmacokinetic properties (Duan et al., 2019).

Synthesis of Chiral Compounds : Research on gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides, which are structurally related, has been developed. This methodology provides a reliable access to synthetically useful chiral pyrrolidin-3-ones, an important class of compounds in synthetic organic chemistry (Shu et al., 2014).

properties

IUPAC Name |

3-tert-butylsulfonyl-1-[4-(4-fluorophenyl)phenyl]sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO4S2/c1-20(2,3)27(23,24)19-12-13-22(14-19)28(25,26)18-10-6-16(7-11-18)15-4-8-17(21)9-5-15/h4-11,19H,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDYDHSGCDUZAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butylsulfonyl)-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2843789.png)

![5-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2843791.png)

![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)

amine hydrochloride](/img/structure/B2843805.png)

![N-cyclopentyl-2-[3-(4-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2843810.png)

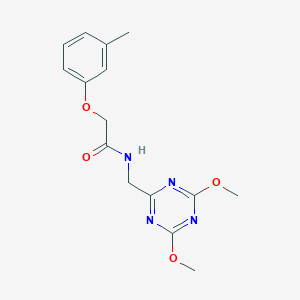

![N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2843811.png)